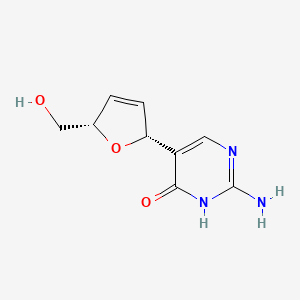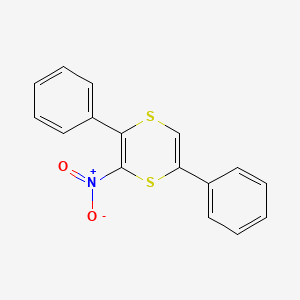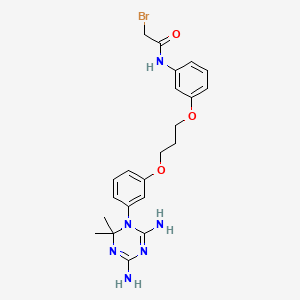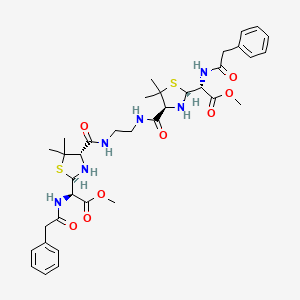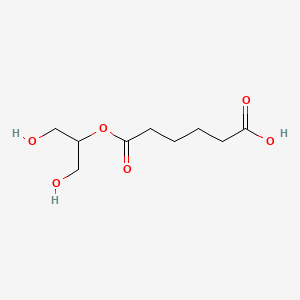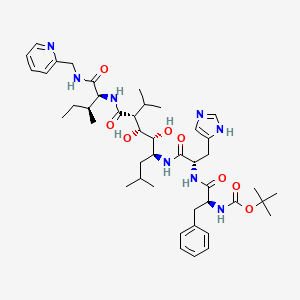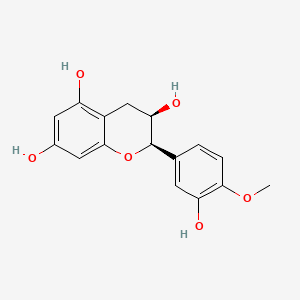
Isopomiferin, dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopomiferin, dimethyl ether is a chemical compound with the molecular formula C27H28O6. It is a derivative of isopomiferin, where the hydroxyl groups are replaced by methoxy groups. This compound is known for its complex structure, which includes multiple aromatic rings and ether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopomiferin, dimethyl ether typically involves the methylation of isopomiferin. This can be achieved through the reaction of isopomiferin with dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of isopomiferin to its dimethyl ether derivative while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Isopomiferin, dimethyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
Isopomiferin, dimethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of isopomiferin, dimethyl ether involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound can also interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Isopomiferin, dimethyl ether can be compared with other similar compounds such as:
Pomiferin: A related compound with similar biological activities.
Osajin: Another related compound with potential therapeutic applications.
Diprenylgenistein: A compound with similar structural features and biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and biological activities.
Properties
CAS No. |
7147-94-6 |
|---|---|
Molecular Formula |
C27H28O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one |
InChI |
InChI=1S/C27H28O6/c1-26(2)11-9-16-23(32-26)17-10-12-27(3,4)33-25(17)21-22(28)18(14-31-24(16)21)15-7-8-19(29-5)20(13-15)30-6/h7-9,11,13-14H,10,12H2,1-6H3 |
InChI Key |
MIELJMQQHAVDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC(=C(C=C5)OC)OC)C=CC(O3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



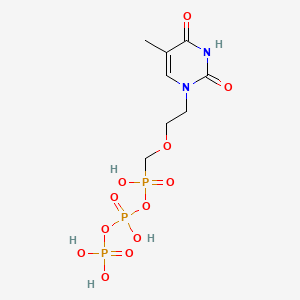
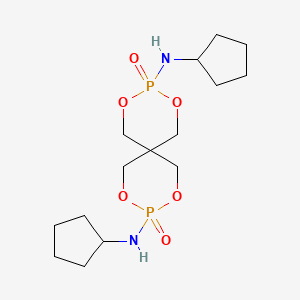
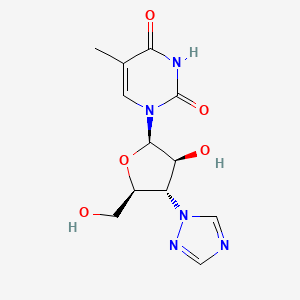
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
